isopropyl 4-[(2-thienylsulfonyl)amino]benzoate
Description
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate is an organic compound with the molecular formula C₁₄H₁₅NO₄S₂. It is known for its unique chemical structure, which includes a benzoate ester linked to a thienylsulfonyl group through an amine bond.
Properties
IUPAC Name |
propan-2-yl 4-(thiophen-2-ylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10(2)19-14(16)11-5-7-12(8-6-11)15-21(17,18)13-4-3-9-20-13/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHSKHGJNYOJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with isopropyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydrolyzed products or substituted esters.
Scientific Research Applications
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-thienylsulfonyl)amino]benzoate
- Ethyl 4-[(2-thienylsulfonyl)amino]benzoate
- Propyl 4-[(2-thienylsulfonyl)amino]benzoate
Uniqueness
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl ester provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
